molecular formula C9H11N3O2 B1644268 (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid CAS No. 203505-82-2

(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid

Cat. No.: B1644268
CAS No.: 203505-82-2
M. Wt: 193.20 g/mol
InChI Key: VZFHNNOWTJQTQD-UHFFFAOYSA-N
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Description

(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid is a heterocyclic compound featuring a pyrimidine ring substituted with a dimethylamino group at the 2-position and an acrylic acid moiety at the 3-position

Scientific Research Applications

(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid has several scientific research applications:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in the development of new drugs, particularly those targeting pyrimidine-related pathways.

    Materials Science: The compound can be used in the synthesis of novel polymers and materials with unique electronic properties.

    Biological Studies: It serves as a probe in studying enzyme interactions and receptor binding due to its structural similarity to nucleotides.

    Industrial Applications: Utilized in the production of specialty chemicals and intermediates for various industrial processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid typically involves the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction involving 2-aminopyrimidine and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Dimethylamino Group: The dimethylamino group can be introduced via nucleophilic substitution using dimethylamine.

    Formation of the Acrylic Acid Moiety: The acrylic acid moiety can be introduced through a Heck reaction, where the pyrimidine derivative is coupled with an appropriate acrylate ester in the presence of a palladium catalyst.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:

    Bulk Synthesis of Pyrimidine Derivatives: Utilizing high-yield condensation reactions.

    Efficient Introduction of Functional Groups: Using optimized conditions for nucleophilic substitution and Heck reactions.

    Purification and Isolation: Employing techniques such as crystallization, distillation, and chromatography to obtain high-purity product.

Chemical Reactions Analysis

Types of Reactions

(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the acrylic acid moiety to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Dimethylamine in the presence of a suitable leaving group.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of (2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The dimethylamino group enhances its binding affinity to these targets, while the acrylic acid moiety facilitates interactions with active sites. The compound may inhibit or activate specific biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-(Dimethylamino)pyrimidine: Lacks the acrylic acid moiety, resulting in different reactivity and applications.

    3-(2-Aminopyrimidin-5-YL)acrylic acid: Lacks the dimethylamino group, affecting its binding properties and biological activity.

    Pyrimidine-5-carboxylic acid: A simpler structure with different chemical and biological properties.

Uniqueness

(2E)-3-[2-(Dimethylamino)pyrimidin-5-yl]acrylic acid is unique due to the combination of the dimethylamino group and the acrylic acid moiety, which confer distinct chemical reactivity and biological activity. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Properties

IUPAC Name

3-[2-(dimethylamino)pyrimidin-5-yl]prop-2-enoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11N3O2/c1-12(2)9-10-5-7(6-11-9)3-4-8(13)14/h3-6H,1-2H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZFHNNOWTJQTQD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC=C(C=N1)C=CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80694209
Record name 3-[2-(Dimethylamino)pyrimidin-5-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

203505-82-2
Record name 3-[2-(Dimethylamino)pyrimidin-5-yl]prop-2-enoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80694209
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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